N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClFN3O3S2 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is involved in the synthesis of novel heterocyclic compounds, demonstrating potential as anti-inflammatory and analgesic agents. The chemical's unique structure allows it to serve as a precursor for various heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
This compound also contributes to the development of new thienopyrimidine derivatives with potent antimicrobial properties. By acting as a scaffold for further chemical modifications, it enables the synthesis of compounds exhibiting strong antibacterial and antifungal activities, particularly against strains like E. coli and C. albicans (Kerru et al., 2019).
Antitumor Applications
Moreover, this compound plays a crucial role in antitumor research. Its derivatives have been synthesized and evaluated for their ability to inhibit tumor growth, with some compounds displaying potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-29-17-7-2-12(22)10-16(17)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAPYPBOQXFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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